molecular formula C12H12BrClN4O B578183 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine CAS No. 1227958-17-9

4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Cat. No.: B578183
CAS No.: 1227958-17-9
M. Wt: 343.609
InChI Key: QWKYGOMPVPPFDV-UHFFFAOYSA-N
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Description

4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine is a complex organic compound that features a pyrido[2,3-d]pyrimidine core substituted with bromomethyl and chloropyridine groups, along with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chloropyridine and a suitable diamine.

    Introduction of the Bromomethyl Group: This step often involves bromination of a methyl group attached to the pyrido[2,3-d]pyrimidine core using reagents like N-bromosuccinimide (NBS) under radical conditions.

    Attachment of the Morpholine Ring: The final step involves nucleophilic substitution where morpholine is introduced to the pyrido[2,3-d]pyrimidine core, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyrido[2,3-d]pyrimidine core.

    Coupling Reactions: The chloropyridine moiety can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Bases (e.g., NaOH, K2CO3): Used in nucleophilic substitution reactions.

Major Products

    Substituted Pyrido[2,3-d]pyrimidines: Resulting from nucleophilic substitution.

    Coupled Products: From cross-coupling reactions involving the chloropyridine group.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound is explored for its potential as a pharmacophore in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the chemical industry, it can be used to synthesize advanced materials and specialty chemicals. Its reactivity profile makes it suitable for creating polymers and other high-value products.

Mechanism of Action

The mechanism by which 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The bromomethyl and chloropyridine groups can facilitate interactions with biological macromolecules, potentially inhibiting or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4-yl)morpholine
  • 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine

Uniqueness

Compared to similar compounds, 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine is unique due to the presence of both bromomethyl and chloropyridine groups. These functional groups enhance its reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-[7-(bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN4O/c13-7-8-1-2-9-10(15-8)16-12(14)17-11(9)18-3-5-19-6-4-18/h1-2H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKYGOMPVPPFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CC(=N3)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744309
Record name 7-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-17-9
Record name 7-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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